Cabozantinib

Catalog No.
S658040
CAS No.
849217-68-1
M.F
C28H24FN3O5
M. Wt
501.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabozantinib

CAS Number

849217-68-1

Product Name

Cabozantinib

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C28H24FN3O5

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

ONIQOQHATWINJY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Solubility

COMETRIQ is practically insoluble in water.

Synonyms

BMS 907351, BMS-907351, BMS907351, cabozantinib, Cometriq, XL 184, XL-184, XL184 cpd

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Approved Indications and Ongoing Clinical Trials

Cabozantinib has received regulatory approval for treating several types of cancer, including:

  • Advanced renal cell carcinoma (RCC): This is the primary indication for Cabozantinib, with its effectiveness proven in multiple clinical trials. Studies have shown it to improve progression-free survival (PFS) and overall survival (OS) compared to other TKIs and everolimus in patients with previously treated RCC. [Source: ]
  • Hepatocellular carcinoma (HCC): In combination with atezolizumab, Cabozantinib demonstrated improved PFS and OS in patients with untreated HCC compared to sorafenib, the standard first-line therapy. [Source: ]
  • Medullary thyroid carcinoma (MTC): Cabozantinib has shown promising activity in patients with advanced MTC, particularly those with RET mutations or who have progressed on other treatments. [Source: ]

Several ongoing clinical trials are exploring the potential of Cabozantinib in other cancers, including:

  • Non-small cell lung cancer (NSCLC): Studies are investigating Cabozantinib for RET-positive NSCLC and in combination with immunotherapy for various NSCLC subtypes.
  • Prostate cancer: Trials are evaluating Cabozantinib for metastatic castration-resistant prostate cancer, alone and in combination with other therapies.
  • Other solid tumors: Research is ongoing in various other solid tumors, including melanoma, colorectal cancer, and gastrointestinal stromal tumors.

Mechanisms of Action and Potential Benefits

Cabozantinib's effectiveness stems from its unique ability to target multiple key signaling pathways involved in tumor growth and progression. These pathways include:

  • Vascular endothelial growth factor (VEGF) receptors: Cabozantinib inhibits VEGF receptors, blocking tumor angiogenesis (blood vessel formation) crucial for tumor growth and metastasis.
  • MET receptor: Targeting the MET receptor can suppress tumor cell proliferation, survival, and invasion.
  • AXL receptor: Inhibition of AXL, another receptor, can further enhance anti-tumor activity and overcome resistance to other therapies.
  • Other kinases: Cabozantinib also targets other kinases involved in cell proliferation, survival, and migration, contributing to its broad-spectrum anti-tumor effects.

These diverse targets offer potential benefits over TKIs that focus on a single pathway, potentially leading to:

  • Improved tumor response and survival: By targeting multiple pathways simultaneously, Cabozantinib may overcome resistance mechanisms and achieve better clinical outcomes.
  • Reduced side effects: Targeting multiple pathways with a single drug can potentially reduce side effects compared to using multiple targeted therapies.
  • Increased activity in combination therapy: Cabozantinib's diverse targets make it a valuable partner in combination therapy with other drugs or immunotherapy, potentially leading to synergistic anti-tumor effects.

Challenges and Future Directions

While Cabozantinib shows promise in various cancers, several challenges and questions remain:

  • Optimizing patient selection: Identifying biomarkers that predict which patients will benefit most from Cabozantinib therapy remains crucial for personalized medicine approaches.
  • Managing side effects: Cabozantinib can cause various side effects, requiring careful monitoring and management by healthcare professionals.
  • Understanding resistance mechanisms: As with other targeted therapies, developing strategies to overcome resistance to Cabozantinib is essential for long-term treatment success.

Cabozantinib is a small-molecule drug primarily used as an anti-cancer medication. It is marketed under various brand names, including Cometriq and Cabometyx, and is effective in treating advanced renal cell carcinoma, medullary thyroid cancer, and hepatocellular carcinoma. The compound functions as a receptor tyrosine kinase inhibitor, targeting several key receptors involved in tumor growth and metastasis. Its chemical formula is C28H24FN3O5C_{28}H_{24}FN_{3}O_{5}, with a molar mass of approximately 501.514 g/mol .

Cabozantinib acts as a multi-targeted tyrosine kinase inhibitor. It primarily targets proteins like c-Met, VEGFR2, AXL, and RET, which play a crucial role in tumor cell proliferation, angiogenesis (blood vessel formation), and metastasis (cancer spread) []. By inhibiting these kinases, Cabozantinib disrupts these signaling pathways, leading to the arrest of cancer cell growth and tumor progression [].

Cabozantinib can cause various side effects, including diarrhea, fatigue, hypertension (high blood pressure), and hand-foot syndrome (skin rash on palms and soles) []. It can also interact with other medications, so consulting a healthcare professional before use is crucial [].

Data source

[]

Cabozantinib acts through the inhibition of multiple receptor tyrosine kinases, including:

  • Vascular endothelial growth factor receptors (VEGFR-1, -2, and -3)
  • c-Met (hepatocyte growth factor receptor)
  • AXL
  • RET
  • FLT3

The inhibition of these receptors disrupts several signaling pathways that promote cancer cell proliferation, angiogenesis (formation of new blood vessels), and metastasis . The compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4, leading to various metabolites that can also exhibit biological activity .

Cabozantinib's biological activity is characterized by its ability to inhibit tumor growth and spread. By blocking the action of specific receptor tyrosine kinases, it effectively reduces angiogenesis and metastasis. Clinical studies have shown that cabozantinib can significantly improve progression-free survival in patients with certain types of advanced cancers . Its pharmacokinetics reveal a long half-life of approximately 55 hours, allowing for once-daily dosing which enhances patient compliance .

The synthesis of cabozantinib involves multiple steps typically starting from readily available chemical precursors. The precise synthetic route can vary but generally includes:

  • Formation of key intermediates: Initial reactions create intermediates that contain the necessary functional groups for further modification.
  • Coupling reactions: These intermediates are then coupled through various methodologies to construct the core structure of cabozantinib.
  • Final modifications: The final steps involve purification processes such as crystallization or chromatography to yield the pure compound.

The detailed synthetic pathway may include specific reagents and conditions tailored to optimize yield and purity .

Cabozantinib is utilized primarily in oncology for:

  • Renal Cell Carcinoma: Approved for patients with advanced renal cell carcinoma who have received prior therapy.
  • Medullary Thyroid Cancer: Indicated for patients whose disease has progressed despite prior treatments.
  • Hepatocellular Carcinoma: Used in cases where patients have previously undergone other treatments .

Additionally, ongoing clinical trials are investigating its efficacy in other malignancies, highlighting its potential as a versatile therapeutic agent.

Cabozantinib exhibits significant drug interactions due to its metabolism via CYP3A4. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase cabozantinib levels, while inducers (e.g., rifampicin) may reduce its effectiveness . Other notable interactions include:

  • Grapefruit juice: Consumption can lead to increased plasma concentrations of cabozantinib.
  • P-glycoprotein substrates: Cabozantinib may inhibit the transport activities of P-glycoprotein, potentially increasing levels of co-administered drugs .

Monitoring for adverse effects and adjusting doses accordingly is crucial during treatment.

Cabozantinib shares structural and functional similarities with other receptor tyrosine kinase inhibitors. Below are some comparable compounds:

Compound NameTarget ReceptorsUnique Features
SunitinibVEGFR, PDGFRApproved for gastrointestinal stromal tumors
SorafenibRAF kinases, VEGFRUsed in hepatocellular carcinoma
RegorafenibVEGFR, PDGFRIndicated for metastatic colorectal cancer
LenvatinibVEGFR, FGFRApproved for thyroid cancer and hepatocellular carcinoma

Uniqueness of Cabozantinib

Cabozantinib's unique profile lies in its dual action against both angiogenesis and tumor cell proliferation through multiple receptor targets. This broad spectrum of activity differentiates it from others that may focus on fewer targets or specific pathways . Its extensive protein binding (≥99.7%) and long half-life further enhance its therapeutic potential in managing complex cancers.

The development of resistance to cabozantinib represents a significant clinical challenge that necessitates comprehensive understanding of underlying mechanisms and implementation of targeted counteraction strategies. Resistance to this multi-kinase inhibitor occurs through diverse molecular pathways, each requiring specific therapeutic interventions to restore or maintain clinical efficacy [1] [2] [3].

Bypass Signaling Pathway Disruption

The primary mechanism of cabozantinib resistance involves the activation of bypass signaling pathways that circumvent the drug's primary targets. These pathways enable tumor cells to maintain essential cellular functions despite ongoing therapeutic pressure [1] [4].

Hepatocyte Growth Factor/Mesenchymal Epithelial Transition Pathway Reactivation

The most frequently observed resistance mechanism involves the reactivation of the hepatocyte growth factor (HGF)/mesenchymal epithelial transition (MET) pathway. This occurs through several distinct mechanisms, including hypoxia-inducible factor 1 alpha (HIF1α)-mediated transcriptional upregulation of MET receptor expression [3] [4]. Under hypoxic conditions induced by vascular endothelial growth factor receptor (VEGFR) inhibition, tumor cells demonstrate increased MET receptor expression, creating a compensatory survival mechanism. Research demonstrates that blockade of VEGF signaling results in hypoxia-induced expression and activation of the MET receptor, likely mediated through HIF1α binding to the MET promoter and subsequent gene transcription [3].

Yes-Associated Protein/T-Box Transcription Factor 5-Dependent Fibroblast Growth Factor Receptor 1 Induction

A particularly significant resistance mechanism involves the Yes-associated protein (YAP)/T-box transcription factor 5 (TBX5)-dependent induction of fibroblast growth factor receptor 1 (FGFR1). This mechanism has been extensively documented in castration-resistant prostate cancer, where YAP interacts with TBX5 to form a transcriptional complex that binds to the FGFR1 promoter region [5] [6]. The transition from HGF/MET signaling to fibroblast growth factor (FGF)/FGFR1 signaling represents a fundamental shift in cellular survival mechanisms. Knockdown studies of YAP and TBX5 demonstrate decreased FGFR1 protein expression and reduced messenger ribonucleic acid (mRNA) levels of FGFR1, FGF1, and FGF2 [6]. This mechanism has been validated in clinical specimens from cabozantinib-treated patients, providing strong evidence for its clinical relevance [5] [6].

Lysosomal Sequestration and Efflux Transporter Activation

The chemical properties of cabozantinib, particularly its hydrophobic nature and weak base characteristics, make it susceptible to lysosomal sequestration [4]. This mechanism involves the accumulation of the drug in lysosomes, where the acidic environment promotes protonation and subsequent sequestration for degradation. Cancer cells enhance this resistance mechanism through upregulation of phosphatidylinositol 3-kinase (PI3K), which promotes lysosomal activity and stability [4]. Additionally, exposure to cabozantinib leads to increased expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein, which facilitates both lysosomal sequestration and extracellular efflux [4]. The synergistic action of lysosomal sequestration and efflux transporter proteins creates a multi-faceted resistance mechanism that significantly reduces intracellular drug concentrations.

Counteraction Strategy Implementation

Effective disruption of bypass signaling pathways requires multi-modal therapeutic approaches. Dual MET/VEGFR2 inhibition represents the foundational strategy, as cabozantinib's design inherently addresses this requirement [7] [8]. However, additional strategies are necessary to address evolved resistance mechanisms. FGFR1 pathway blockade through combination therapy with selective FGFR inhibitors has shown promise in preclinical models [9]. Hypoxia-inducible factor targeting represents an emerging strategy to reduce hypoxia-induced compensatory signaling [10] [11]. Lysosomal function disruption through pH modulators and efflux pump inhibitors can enhance drug retention and bioavailability [4].

Compensatory Growth Factor Signaling Inhibition

The complexity of tumor cell signaling networks enables the activation of compensatory growth factor pathways when primary targets are inhibited. These compensatory mechanisms represent adaptive responses that maintain cellular viability and proliferation despite therapeutic intervention [1] [2] [12].

Insulin-like Growth Factor 1 Receptor Pathway Activation

The insulin-like growth factor 1 receptor (IGF1R) pathway represents a significant compensatory mechanism in cabozantinib resistance. In colorectal cancer models with NTRK1 gene rearrangements, IGF1R activation has been demonstrated to mediate resistance to cabozantinib [1]. This activation occurs through multiple mechanisms, including reduction of insulin-like growth factor binding protein 3 (IGFBP3) expression via promoter methylation [12]. The IGF1R pathway activation begins when insulin-like growth factor 1 (IGF-1) binds to IGF1R, prompting phosphorylation at multiple tyrosine residues and subsequent activation of downstream substrates including insulin receptor substrate (IRS) and Src homology 2 domain containing (Shc) [13]. This pathway then activates PI3K and extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) networks, providing alternative survival and proliferation signals [12] [13].

Mouse Double Minute 2 Homolog Amplification and p53 Pathway Disruption

Mouse double minute 2 homolog (MDM2) amplification represents a particularly significant resistance mechanism in RET-rearranged lung cancers. Clinical studies demonstrate that MDM2 amplification occurs in approximately 20% of tumors with RET fusions and can be identified in both primary resistance and acquired resistance settings [14] [15]. MDM2 functions as a p53 antagonist, and its amplification effectively inhibits p53-mediated apoptosis [14]. In patient-derived models, MDM2 amplification was identified in post-cabozantinib recurrences in 50% of patients with paired samples who developed resistance [15]. The mechanism involves ectopic MDM2 expression leading to reduced cabozantinib sensitivity through p53 pathway disruption [14] [15].

Phosphatidylinositol 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Pathway Upregulation

The PI3K/protein kinase B (AKT)/mechanistic target of rapamycin (mTOR) pathway represents a crucial compensatory mechanism that becomes activated when primary receptor tyrosine kinases are inhibited [3] [4]. In colorectal cancer models, cabozantinib treatment significantly decreased expression of genes involved in PI3K and mTOR signaling pathways [3]. However, tumors with PIK3CA mutations exhibit enhanced sensitivity to cabozantinib, suggesting that this pathway's disruption may be particularly effective in specific genetic contexts [3]. The enhanced activity in PIK3CA mutant tumors may result from cabozantinib's ability to disrupt robust downstream signaling in tumors that are dependent on PI3K signaling for survival [3].

Counteraction Strategy Implementation

Effective inhibition of compensatory growth factor signaling requires targeted combination therapies that address specific pathway activations. IGF1R signaling inhibition through specific monoclonal antibodies or small molecule inhibitors has been investigated in clinical trials, though single-agent activity has been limited [13]. MDM2 antagonism through specific inhibitors such as AMG232 and RG7388 has demonstrated significant efficacy in preclinical models [14] [15]. These agents induce expression of p53-dependent genes and activate caspase-mediated apoptosis in a p53 and p53 upregulated modulator of apoptosis (PUMA)-dependent manner [14] [15]. PI3K/AKT/mTOR pathway inhibition through dual-target inhibitors or combination therapy with mechanistic target of rapamycin complex 1 (mTORC1) inhibitors has shown promise in hepatocellular carcinoma models [16].

Tumor-Stromal Interaction Modification

The tumor microenvironment plays a crucial role in cabozantinib resistance through complex interactions between cancer cells and various stromal components. These interactions create a supportive niche that promotes tumor survival and growth despite therapeutic intervention [17] [18] [19] [20].

Osteoblast and Osteoclast Functional Modulation

The bone microenvironment represents a particularly complex site of tumor-stromal interactions that significantly influences cabozantinib efficacy. Cabozantinib exerts direct effects on both osteoblasts and osteoclasts, creating a multifaceted impact on bone metastasis development and maintenance [19] [20]. In osteoclasts, cabozantinib significantly inhibits differentiation and bone resorption activity through direct inhibition of tartrate-resistant acid phosphatase (TRAP) and cathepsin K expression [19] [20]. The drug also down-modulates receptor activator of nuclear factor kappa B (RANK) expression, disrupting the essential osteoclast differentiation pathway [20].

In osteoblasts, cabozantinib creates a particularly significant anti-resorptive effect through modulation of the receptor activator of nuclear factor kappa B ligand (RANKL)/osteoprotegerin (OPG) ratio [19] [20]. The drug increases OPG messenger ribonucleic acid and protein levels while simultaneously decreasing RANKL expression at both transcriptional and post-transcriptional levels [20]. This dual effect creates a bone microenvironment that is less supportive of osteoclast activation and bone resorption, effectively disrupting the "vicious cycle" of bone metastasis development [20].

Cancer-Associated Fibroblast Reprogramming

Cancer-associated fibroblasts (CAFs) represent a significant source of resistance through their secretion of pro-tumorigenic factors and creation of a supportive tumor microenvironment [17] [21]. Research in prostate cancer models demonstrates that cabozantinib treatment of CAFs reduces their pro-tumorigenic secretome and decreases paracrine signaling to tumor cells [17]. However, paradoxically, pre-treatment of the host microenvironment with cabozantinib can create a pro-tumorigenic environment that actually enhances tumor growth [17]. This complex interaction suggests that the timing and context of CAF modulation are crucial for therapeutic efficacy.

In breast cancer models, cabozantinib effectively inhibits the growth and invasion of triple-negative breast cancer cells in cocultures with hepatocyte growth factor-overexpressing fibroblasts [21]. The drug's efficacy in these models is dependent on MET signaling, as MET-negative breast cancer cells show resistance to cabozantinib treatment [21]. This finding emphasizes the importance of MET expression in determining therapeutic response in the context of tumor-stromal interactions.

Immune Microenvironment Modulation

The immune microenvironment represents an increasingly recognized component of cabozantinib resistance mechanisms. Circulating immune cells from patients with clear cell renal cell carcinoma have been shown to induce cabozantinib resistance through increased secretion of pro-angiogenic factors [18]. This mechanism involves the reprogramming of immune cells toward a pro-tumorigenic phenotype that supports angiogenesis and tumor survival despite ongoing anti-angiogenic therapy [18].

Recent clinical studies have identified specific immune biomarkers associated with cabozantinib resistance. Higher baseline plasma levels of myeloid-related markers, including chemokine (C-C motif) ligand 23 (CCL23) and colony-stimulating factor 1 (CSF1), are associated with poor overall survival and progression-free survival following combination treatment [22]. Patients with severe adverse events from cabozantinib combination therapy demonstrate higher baseline levels of neutrophil-derived markers, particularly chemokine (C-X-C motif) ligand 1 (CXCL1) [22].

Angiogenesis Pathway Redundancy and Alternative Vessel Formation

The tumor vasculature represents a dynamic component of the tumor microenvironment that can adapt to anti-angiogenic therapy through activation of alternative angiogenesis pathways [23] [24]. Cabozantinib's broad spectrum of kinase inhibition, including VEGFR2, MET, AXL, and Tie-2, is designed to address this redundancy [25] [23]. However, resistance can still develop through activation of pathways not directly targeted by the drug.

In neuroblastoma models, resistance to pan-VEGFR inhibition is associated with hepatocyte growth factor and phosphorylated ERK overexpression [26] [24]. The HGF-mediated MET pathway activation represents an escape mechanism that enables continued angiogenesis despite VEGFR inhibition [26]. This mechanism highlights the importance of simultaneous MET and VEGFR inhibition in preventing resistance development.

Counteraction Strategy Implementation

Effective modification of tumor-stromal interactions requires comprehensive approaches that address multiple components of the tumor microenvironment simultaneously. Bone microenvironment normalization through combination therapy with bisphosphonates or RANKL inhibitors can enhance the anti-metastatic effects of cabozantinib [20]. Cancer-associated fibroblast modulation through specific targeting of CAF activation pathways or reprogramming strategies represents an emerging therapeutic approach [21].

Immune microenvironment reprogramming through combination with immune checkpoint inhibitors has shown clinical promise, particularly in renal cell carcinoma [27] [22]. The combination of cabozantinib with programmed cell death protein 1 (PD-1) inhibitors demonstrates synergistic effects through complementary mechanisms: cabozantinib enhances immunosurveillance by modulating innate and adaptive immune systems, while PD-1 inhibitors boost the anti-angiogenic and pro-apoptotic effects of cabozantinib [27].

Angiogenesis pathway redundancy elimination requires comprehensive multi-kinase inhibition combined with strategies to prevent alternative pathway activation [23] [24]. This approach includes targeting hypoxia-inducible factor signaling to reduce hypoxia-induced compensatory angiogenesis and combination therapy with agents that target alternative angiogenesis pathways not directly inhibited by cabozantinib [10] [11].

Resistance MechanismTarget/PathwayCancer TypeMechanism DescriptionFrequency (%)
Hepatocyte Growth Factor (HGF)/MET Pathway ActivationMET/HGF SignalingRenal Cell Carcinoma, Prostate CancerRestoration of proliferation and angiogenesis through HGF-MET pathway activation40-60
YAP/TBX5-Dependent FGFR1 InductionFibroblast Growth Factor Receptor 1 (FGFR1)Castration-Resistant Prostate CancerTranscriptional activation of FGFR1 via YAP/TBX5 complex formation50-70
IGF1R Pathway ActivationInsulin-like Growth Factor 1 Receptor (IGF1R)Colorectal Cancer, Lung CancerCompensatory growth factor signaling through IGF1R activation30-50
MDM2 AmplificationMouse Double Minute 2 Homolog (MDM2)RET-Rearranged Lung Cancerp53 pathway inhibition leading to apoptosis resistance20-50
Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway ReactivationVEGFR2/VEGF AxisMultiple Solid TumorsHypoxia-induced VEGF expression and receptor reactivation60-80
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway UpregulationPI3K/AKT/mTOR CascadeColorectal CancerEnhanced cell survival and proliferation through PI3K/AKT signaling30-40
Lysosomal Sequestration and Efflux TransportersATP-Binding Cassette (ABC) TransportersRenal Cell CarcinomaDrug efflux and cellular sequestration reducing therapeutic efficacy20-30
Tumor-Stromal Interaction EnhancementCancer-Associated Fibroblasts (CAFs)Prostate CancerParacrine signaling from stromal cells promoting tumor survival40-60
Immune Cell-Mediated ResistancePro-angiogenic FactorsRenal Cell CarcinomaSecretion of pro-angiogenic factors by circulating immune cells30-50
Osteoblast-Derived OsteocrinesIntegrin SignalingProstate Cancer Bone MetastasesBone microenvironment factors providing survival advantage40-60
Strategy CategorySpecific StrategyMechanism of ActionTherapeutic ApproachClinical Evidence Level
Bypass Signaling Pathway DisruptionDual MET/VEGFR2 InhibitionSimultaneous inhibition of primary and compensatory pathwaysCombination TherapyPhase II/III Trials
Bypass Signaling Pathway DisruptionFGFR1 Pathway BlockadePrevention of YAP/TBX5-mediated FGFR1 upregulationCombination TherapyPreclinical/Phase I
Bypass Signaling Pathway DisruptionHypoxia-Inducible Factor (HIF) TargetingReduction of hypoxia-induced compensatory signalingCombination TherapyPreclinical
Bypass Signaling Pathway DisruptionLysosomal Function DisruptionEnhancement of drug retention and bioavailabilityDrug Delivery EnhancementPreclinical
Compensatory Growth Factor Signaling InhibitionIGF1R Signaling InhibitionBlockade of compensatory growth factor receptor activationCombination TherapyPreclinical/Phase I
Compensatory Growth Factor Signaling InhibitionMDM2 AntagonismRestoration of p53-mediated apoptosisCombination TherapyPreclinical/Phase I
Compensatory Growth Factor Signaling InhibitionPI3K/AKT/mTOR Pathway InhibitionInhibition of survival and proliferation pathwaysCombination TherapyPhase I/II Trials
Compensatory Growth Factor Signaling InhibitionMulti-Kinase Receptor TargetingBroad-spectrum receptor tyrosine kinase inhibitionMonotherapy OptimizationFDA Approved
Tumor-Stromal Interaction ModificationCancer-Associated Fibroblast ModulationDisruption of paracrine tumor-supportive signalingCombination TherapyPreclinical
Tumor-Stromal Interaction ModificationBone Microenvironment NormalizationModification of RANKL/Osteoprotegerin (OPG) ratioCombination TherapyPreclinical
Tumor-Stromal Interaction ModificationImmune Microenvironment ReprogrammingModulation of pro-angiogenic immune cell populationsCombination TherapyPhase I/II Trials
Tumor-Stromal Interaction ModificationAngiogenesis Pathway Redundancy EliminationPrevention of alternative angiogenesis pathway activationCombination TherapyPhase II Trials
Stromal ComponentCabozantinib EffectMolecular MechanismResistance ImpactClinical Significance
OsteoblastsIncreased Osteoprotegerin (OPG) production, Decreased RANKL expressionRANKL/OPG ratio modification through transcriptional regulationReduced bone metastasis support, Decreased osteolytic lesionsBone metastasis prevention and treatment
OsteoclastsReduced differentiation and bone resorption activityDirect inhibition of tartrate-resistant acid phosphatase (TRAP) and cathepsin KDiminished bone destruction and tumor cell releaseSkeletal-related event reduction
Cancer-Associated Fibroblasts (CAFs)Reduced pro-tumorigenic secretome, Decreased paracrine signalingDisruption of hepatocyte growth factor (HGF) and pro-angiogenic factor secretionReduced tumor survival signals in hypoxic conditionsImproved therapeutic response in fibrotic tumors
Endothelial CellsDecreased angiogenesis and vascular densityInhibition of vascular endothelial growth factor receptor 2 (VEGFR2) and Tie-2Decreased alternative angiogenesis pathway activationEnhanced anti-angiogenic efficacy
Immune Cells (Monocytes)Reprogramming toward anti-tumor phenotypeModulation of chemokine (C-X-C motif) ligand 1 (CXCL1) and colony-stimulating factor 1 (CSF1)Reduced pro-angiogenic factor secretionImmune microenvironment normalization
Mesenchymal Stem CellsModulation of differentiation potentialAlteration of growth factor responsivenessAltered stem cell niche characteristicsReduced tumor stemness and recurrence
PericytesReduced tumor vessel stabilizationDisruption of platelet-derived growth factor receptor (PDGFR) signalingReduced vessel maturation and stabilityImproved drug delivery and efficacy
Bone Marrow CellsDecreased pro-metastatic niche formationInhibition of stem cell factor (SCF) and stromal cell-derived factor 1 (SDF1)Decreased metastatic seeding efficiencyPrevention of metastatic progression

Purity

98.0% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

501.16999904 g/mol

Monoisotopic Mass

501.16999904 g/mol

Heavy Atom Count

37

Appearance

Powder

UNII

1C39JW444G

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cabozantinib is indicated for the treatment of progressive, metastatic medullary thyroid cancer. It is also indicated for the treatment of advanced renal cell carcinoma and for hepatocellular carcinoma in patients previously treated with sorafenib.
FDA Label
Treatment of adult patients with progressive, unresectable locally advanced or metastatic medullary thyroid carcinoma.
Renal Cell Carcinoma (RCC)Cabometyx is indicated as monotherapy for the treatment of advanced renal cell carcinoma (RCC): in treatment-naïve adults with intermediate or poor risk,in adults following prior vascular endothelial growth factor (VEGF)-targeted therapy. Cabometyx, in combination with nivolumab, is indicated for the first-line treatment of advanced renal cell carcinoma in adults. Hepatocellular Carcinoma (HCC)Cabometyx is indicated as monotherapy for the treatment of hepatocellular carcinoma (HCC) in adults who have previously been treated with sorafenib.
Treatment of solid malignant tumours

Livertox Summary

Cabozantinib is orally available kinase inhibitor and antineoplastic agent that is used in treatment of advanced, metastatic medullary thyroid cancer and refractory renal cell carcinoma. Cabozantinib is associated with a low rate of serum enzyme elevations during treatment and has been implicated with rare instances of clinically apparent, acute liver injury, some of which have been severe.

Drug Classes

Antineoplastic Agents

Pharmacology

Cabozantinib suppresses metastasis, angiogenesis, and oncognesis by inhibiting receptor tyrosine kinases.
Cabozantinib is an orally bioavailable, small molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Cabozantinib strongly binds to and inhibits several RTKs, which are often overexpressed in a variety of cancer cell types, including hepatocyte growth factor receptor (MET), RET (rearranged during transfection), vascular endothelial growth factor receptor types 1 (VEGFR-1), 2 (VEGFR-2), and 3 (VEGFR-3), mast/stem cell growth factor (KIT), FMS-like tyrosine kinase 3 (FLT-3), TIE-2 (TEK tyrosine kinase, endothelial), tropomyosin-related kinase B (TRKB) and AXL. This may result in an inhibition of both tumor growth and angiogenesis, and eventually lead to tumor regression.

ATC Code

L01XE
L01XE26
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE26 - Cabozantini

Mechanism of Action

Cabozantinib inhibits specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
AXL family
AXL [HSA:558] [KO:K05115]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

849217-68-1

Absorption Distribution and Excretion

After oral administration, peak plasma concentration was achieved in 2-5 hours.
Cabozantinib is eliminated mostly by the feces (54%) and also by the urine (27%).
The volume of distribution is 349L.
At steady state, the clearance is 4.4 L/hr.

Metabolism Metabolites

Cabozantinib is metabolized mostly by CYP3A4 and, to a minor extent, by CYP2C9. Both enzyme produce an N-oxide metabolite.

Wikipedia

Cabozantinib
Hexylamine

Biological Half Life

Cabozantinib has a long half-life of 55 hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 09-12-2023
1: Roy S, Narang BK, Rastogi SK, Rawal RK. A novel multiple tyrosine-kinase
targeted agent to explore the future perspectives of anti-angiogenic therapy for
the treatment of multiple solid tumors: cabozantinib. Anticancer Agents Med Chem.
2015;15(1):37-47. Review. PubMed PMID: 25181996.


2: Fallahi P, Ferrari SM, Di Bari F, Materazzi G, Benvenga S, Miccoli P,
Antonelli A. Cabozantinib in Thyroid Cancer. Recent Pat Anticancer Drug Discov.
2015;10(3):259-69. Review. PubMed PMID: 26152149.


3: Vaishampayan UN. Development of cabozantinib for the treatment of prostate
cancer. Core Evid. 2014 Apr 23;9:61-7. doi: 10.2147/CE.S48498. eCollection 2014.
Review. Erratum in: Core Evid. 2014;9:69. PubMed PMID: 24790591; PubMed Central
PMCID: PMC4003147.


4: Nagilla M, Brown RL, Cohen EE. Cabozantinib for the treatment of advanced
medullary thyroid cancer. Adv Ther. 2012 Nov;29(11):925-34. doi:
10.1007/s12325-012-0060-6. Epub 2012 Oct 25. Review. PubMed PMID: 23104465.


5: Durante C, Russo D, Verrienti A, Filetti S. XL184 (cabozantinib) for medullary
thyroid carcinoma. Expert Opin Investig Drugs. 2011 Mar;20(3):407-413. doi:
10.1517/13543784.2011.559163. Review. PubMed PMID: 21314233.

Explore Compound Types